An In-depth Technical Guide to 5-Bromothiophen-3-amine Hydrobromide (CAS 1346698-09-2)
An In-depth Technical Guide to 5-Bromothiophen-3-amine Hydrobromide (CAS 1346698-09-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 5-Bromothiophen-3-amine hydrobromide (CAS 1346698-09-2) is not extensively available in peer-reviewed literature. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing parallels from closely related and well-documented thiophene derivatives. The information herein is intended to be a predictive and insightful resource for research and development.
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties enable a wide range of chemical modifications.[3] Thiophene derivatives have been successfully incorporated into a multitude of approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[4][5]
5-Bromothiophen-3-amine hydrobromide represents a valuable, yet under-documented, building block for the synthesis of novel pharmaceutical candidates. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the amine group at the 3-position offers a site for amidation, alkylation, and other nucleophilic transformations. This dual functionality makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs.
Physicochemical Properties (Projected)
Given the limited public data for CAS 1346698-09-2, the following properties are projected based on the analysis of its free base and closely related structures, such as its hydrochloride salt (CAS 1159823-91-2).[6][7]
| Property | Projected Value |
| Molecular Formula | C₄H₅Br₂NS |
| Molecular Weight | 258.96 g/mol |
| Appearance | Likely a solid (off-white to light brown) |
| Solubility | Expected to be soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. |
| Storage | Should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8] |
Proposed Synthetic Pathway
While a specific, validated synthesis for 5-Bromothiophen-3-amine hydrobromide is not published, a plausible and logical synthetic route can be devised from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established reactions for the construction and functionalization of the thiophene core.
Step 1: Synthesis of 3-Aminothiophene
The initial step involves the formation of the 3-aminothiophene core. Several methods exist for this, including the Gewald reaction or variations thereof.[2] A common approach involves the reaction of a compound containing an active methylene group with a sulfur source and an α-mercaptoaldehyde or ketone.[4]
Step 2: Regioselective Bromination
The subsequent and crucial step is the regioselective bromination of 3-aminothiophene. The amino group is an activating, ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products. A more controlled approach would involve protecting the amine, followed by directed lithiation and then bromination. However, a more direct method could utilize specific brominating agents that favor the 5-position. For instance, N-bromosuccinimide (NBS) in a suitable solvent is often used for the regioselective bromination of electron-rich heterocycles.[9] Alternatively, a CuBr₂/Oxone® system has been shown to be effective for the regioselective bromination of aromatic amines.[10]
Step 3: Formation of the Hydrobromide Salt
The final step is the formation of the hydrobromide salt. This is typically achieved by treating the free base, 5-Bromothiophen-3-amine, with a solution of hydrobromic acid in a suitable solvent, such as isopropanol or ether. The salt then precipitates out and can be collected by filtration.
Caption: Proposed synthetic workflow for 5-Bromothiophen-3-amine hydrobromide.
Reactivity and Applications in Drug Discovery
5-Bromothiophen-3-amine hydrobromide is a bifunctional molecule with two key reactive sites: the bromine atom at the 5-position and the amino group at the 3-position. This dual reactivity makes it a highly valuable scaffold for the synthesis of diverse molecular architectures.
Reactions at the 5-Position (C-Br Bond)
The bromine atom is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[11]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form substituted aminothiophenes.
-
Stille Coupling: Reaction with organostannanes.
Reactions at the 3-Position (N-H Bonds)
The primary amine is a nucleophilic center and can undergo a range of transformations:
-
Amide Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Caption: Potential derivatization pathways for 5-Bromothiophen-3-amine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Exemplary)
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a bromothiophene derivative. Optimization of reaction conditions may be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromothiophen-3-amine hydrobromide (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for the free base, 5-Bromothiophen-3-amine. The hydrobromide salt will show similar signals with potential broadening of the amine protons.
-
¹H NMR:
-
The two protons on the thiophene ring will appear as doublets in the aromatic region (likely between δ 6.0-7.5 ppm). The proton at the 2-position will likely be more downfield than the proton at the 4-position due to the influence of the adjacent sulfur and bromine atoms.
-
The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Four distinct signals are expected for the carbon atoms of the thiophene ring. The carbon bearing the bromine (C5) will be significantly shielded, while the carbon attached to the nitrogen (C3) will be deshielded.
-
-
IR Spectroscopy:
-
Characteristic N-H stretching bands for a primary amine will be observed in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.
-
C-Br stretching will be observed at lower frequencies.
-
-
Mass Spectrometry:
-
The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).
-
Safety and Handling
Based on the safety data for analogous compounds like 5-bromothiophen-2-amine hydrobromide and other brominated aromatic amines, the following precautions should be taken:[8]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Conclusion
While specific data for 5-Bromothiophen-3-amine hydrobromide (CAS 1346698-09-2) is limited, its chemical structure strongly suggests its potential as a versatile and valuable building block in medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a predictive framework for its synthesis, reactivity, and handling, offering a solid foundation for researchers and scientists looking to explore the potential of this and related thiophene derivatives in the development of novel therapeutics.
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5-Bromothiophen-3-amine hydrochloride 97%. Howei Pharm. [Link]
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Methyl 3-amino-5-bromothiophene-2-carboxylate. PubChem. [Link]
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(2S)-1-(5-bromothiophen-3-yl)propan-2-amine. PubChem. [Link]
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Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. [Link]
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Methylene Chloride Dichloromethane DCM CAS 75-09-2. lookchem. [Link]
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3-Amino-5-bromopyridine. PubChem. [Link]
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